Terazosin is a potent and selective α1-adrenergic receptor (α1-AR) antagonist (Kis = 3.28, 0.68, and 1.09 for α1A-, α1B- and α1D-ARs, respectively). It is selective for α1- over α2-AR subtypes (Kis = 1,510, 7.71, and 78.2 nM for A2a-, A2b-, and A2c-ARs, respectively). Terazosin (0.1-30 mg/kg) decreases blood pressure in spontaneously hypertensive rats. It also decreases blood pressure in anesthetized dogs. Formulations containing terazosin are used to treat hypertension and benign prostatic hyperplasia. Terazosin Hydrochloride is the hydrochloride salt form of terazosin, a quinazoline derivative with adrenergic antagonistic property. Terazosin hydrochloride selectively inhibits alpha-1 adrenergic receptors, resulting in vasodilation leading to decreased peripheral vascular resistance and a reduced venous return to the heart as well as decreased urethral resistance, which potentially improving urine flow and symptoms related to benign prostatic hyperplasia. In addition, terazosin decreases low-density lipoproteins (LDL) and triglycerides while increasing the concentration of high-density lipoproteins (HDL).
Related Compounds
Parazosin Hydrochloride
Relevance: Parazosin hydrochloride served as an internal standard in a high-performance liquid chromatography (HPLC) method developed for quantifying Terazosin hydrochloride in human plasma . This suggests structural similarities between the two compounds, making Parazosin hydrochloride suitable for this analytical purpose.
Alfuzosin Hydrochloride
Relevance: Alfuzosin hydrochloride was employed as an internal standard in an HPLC method designed to determine the content and related substances in Terazosin hydrochloride capsules . The shared alpha-1 adrenergic receptor antagonist activity and likely structural similarities allow Alfuzosin hydrochloride to function effectively in this analytical context.
Doxazosin Mesylate
Relevance: Doxazosin mesylate was analyzed alongside Terazosin hydrochloride and Prazosin hydrochloride in human plasma using an HPLC coupled with electrospray ionization mass spectrometry (HPLC-MS/ESI) method . The inclusion of Doxazosin mesylate in this analysis suggests structural and chemical similarities with Terazosin hydrochloride, permitting their simultaneous detection and quantification.
Prazosin Hydrochloride
Relevance: Prazosin hydrochloride's interaction with bovine serum albumin (BSA) was investigated in a fluorescence spectrometry study, employing Warfarin and Diazepam as site markers, alongside Terazosin hydrochloride . The study aimed to understand the binding interactions of both Prazosin and Terazosin with BSA, indicating potential competitive binding mechanisms and shared structural motifs. Furthermore, Prazosin hydrochloride was also analyzed alongside Terazosin hydrochloride and Doxazosin mesylate in human plasma using an HPLC-MS/ESI method , again suggesting structural and chemical similarities.
Finasteride
Relevance: Finasteride was co-administered with Terazosin hydrochloride to treat BPH in patients with hypertension . This combination aimed to target BPH through different mechanisms: Terazosin hydrochloride by relaxing prostatic smooth muscle and Finasteride by reducing prostate size.
Sparfloxacin
Relevance: Sparfloxacin was used in combination with Terazosin hydrochloride to treat chronic prostatitis type 3A . This combination therapy aimed to address both the potential bacterial infection and the urinary symptoms associated with chronic prostatitis.
Levofloxacin
Relevance: Levofloxacin was combined with Terazosin hydrochloride for the treatment of chronic nonbacterial prostatitis and . The study aimed to evaluate the efficacy of the combined therapy in improving clinical outcomes, suggesting potential synergistic effects. Further research investigated the impact of Terazosin on Levofloxacin pharmacokinetics in a rat model of prostatitis , revealing potential drug interactions and their clinical implications.
Tamsulosin Hydrochloride
Relevance: Tamsulosin hydrochloride was combined with Terazosin hydrochloride to investigate their combined therapeutic effects on chronic prostatitis Type-III b . The study explored the efficacy of this dual alpha-blocker therapy in alleviating symptoms and improving quality of life in patients.
1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine (Impurity B)
Relevance: This impurity was synthesized as part of quality control procedures for Terazosin hydrochloride. Its presence could indicate potential issues with the drug's synthesis or storage .
1-(4-amino-6,7-dimethyl-2-quinazolinyl)piperazinedihydrochloride (Impurity C)
Relevance: This impurity forms due to hydrolysis and can be used to assess the stability of Terazosin hydrochloride formulations .
Relevance: The synthesis of this impurity helps in developing comprehensive quality control methods for Terazosin hydrochloride, ensuring drug purity and efficacy .
1,4-bis(furan-2-ylcarbonyl)piperazine
Relevance: Synthesized and studied alongside other Terazosin derivatives, this compound displayed antibacterial activity, offering insights into potential therapeutic applications beyond its structural relationship to Terazosin hydrochloride .
1,4-bis(tetrahydrofuran-2-yl)carbonyl piperazine
Relevance: This derivative, like the previous one, was synthesized and tested for its antibacterial properties alongside other Terazosin-related compounds , contributing to a broader understanding of the structure-activity relationship within this chemical class.
Relevance: Synthesized and studied for its antibacterial activity along with other Terazosin derivatives , highlighting the potential of structural modifications in exploring new therapeutic applications for compounds related to Terazosin hydrochloride.
6,7-dimethoxy-2-piperazin-1-yl-quinazolin-4-amine
Relevance: Identified as a derivative of Terazosin, this compound exhibited promising antibacterial activity when compared to a standard drug, suggesting potential therapeutic applications and highlighting the diverse pharmacological profile of Terazosin-related compounds .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury. Terazosin , also known as hytrin or terazosinum, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Terazosin is a drug which is used for the treatment of symptomatic bph and mild to moderate hypertension. Terazosin exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Terazosin has been detected in multiple biofluids, such as urine and blood. Terazosin is a potentially toxic compound. Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist.
Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist. Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent indicated for benign prostatic hyperplasia and hypertension. Terazosin blocks adrenaline's action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate. Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.
Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury. Terazosin , also known as hytrin or terazosinum, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Terazosin is a drug which is used for the treatment of symptomatic bph and mild to moderate hypertension. Terazosin exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Terazosin has been detected in multiple biofluids, such as urine and blood. Terazosin is a potentially toxic compound. Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist.
1-(3-(trifluoromethyl)phenyl)piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1. A serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist. It is a member of (trifluoromethyl)benzenes and a N-arylpiperazine.
TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis. Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.
TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.